molecular formula C17H15ClN6O4 B11479351 N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide

N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide

Cat. No.: B11479351
M. Wt: 402.8 g/mol
InChI Key: WYEJHADJUOIKRI-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE is an organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and a chlorinated methoxyphenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorinated methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Coupling with pyrazine-2-carboxamide: This final step can be carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE can be compared with other oxadiazole derivatives and pyrazine-containing compounds. Similar compounds include:

The uniqueness of N-(2-{[3-(5-CHLORO-2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN6O4

Molecular Weight

402.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H15ClN6O4/c1-27-13-3-2-10(18)8-11(13)14-23-17(28-24-14)16(26)22-7-6-21-15(25)12-9-19-4-5-20-12/h2-5,8-9H,6-7H2,1H3,(H,21,25)(H,22,26)

InChI Key

WYEJHADJUOIKRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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